molecular formula C16H16N4O3S B2922214 2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 851129-43-6

2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2922214
CAS No.: 851129-43-6
M. Wt: 344.39
InChI Key: WANGUXBZAUGCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dimethylphenyl group, connected via a thioether linkage to an acetamide moiety. The 3,4-dimethylphenyl substituent enhances lipophilicity, which may improve membrane permeability, while the methylisoxazole moiety contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-9-4-5-12(6-10(9)2)15-18-19-16(22-15)24-8-14(21)17-13-7-11(3)23-20-13/h4-7H,8H2,1-3H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANGUXBZAUGCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NOC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of 320.38 g/mol. The structure features a thioether linkage between an oxadiazole and an isoxazole moiety, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds with oxadiazole and isoxazole scaffolds exhibit a range of biological activities, including:

  • Anticancer Activity : Several derivatives of oxadiazole have been reported to show significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Some studies suggest that derivatives may have neuroprotective effects due to their interaction with NMDA receptors.

Anticancer Activity

A study evaluated the anticancer potential of various oxadiazole derivatives, including those structurally similar to our compound. The results indicated that certain derivatives exhibited significant growth inhibition against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.5 to 10 µM depending on the specific structure and substituents present .

Case Study: Efficacy Against Cancer Cell Lines

In a comparative study, the compound was tested alongside standard chemotherapeutics. The following table summarizes the findings:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-76.5Induction of apoptosis
DoxorubicinMCF-70.1Topoisomerase II inhibition
CisplatinA5491.0DNA cross-linking

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed using standard strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The minimum inhibitory concentration (MIC) values were determined as follows:

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus32
E. coli64

These results indicate moderate antimicrobial activity compared to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells through caspase activation.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation.
  • Receptor Modulation : Interaction with NMDA receptors suggests potential neuroprotective properties.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally analogous 1,3,4-oxadiazole derivatives:

Compound Name/ID Oxadiazole Substituent Amine Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound 3,4-Dimethylphenyl 5-Methylisoxazol-3-yl ~430 (estimated) N/A High lipophilicity; moderate steric bulk -
Compound 154 () 4-Chlorophenyl 4-(p-Tolyl)pyrimidin-2-yl 435.3 N/A Potent anticancer activity (IC50 = 3.8 μM)
2a () (1H-Indol-3-yl)methyl Benzothiazol-2-yl 422.07 200.9–201.7 Indole moiety enhances π-π interactions
8i () Sulfonylpiperidin-3-yl p-Tolyl 516.63 142–144 Sulfonyl group improves solubility
4b () Phthalazinone 4-Sulfamoylphenyl N/A >300 High thermal stability
CD11141571 () 2-Chlorophenyl p-Tolyl 359.83 N/A Halogen substituent for electronic effects

Key Observations :

  • Substituent Effects : Halogenated aryl groups (e.g., 4-chlorophenyl in Compound 154) enhance cytotoxicity, while electron-donating groups (e.g., methyl in the target compound) may alter metabolic stability .
  • Amine Group Diversity : Bulky substituents like benzothiazole (2a) or pyrimidine (Compound 154) improve target binding but reduce solubility compared to the smaller methylisoxazole in the target compound .
  • Melting Points : Compounds with polar groups (e.g., sulfonamide in 4b) exhibit higher melting points (>300°C), whereas methylisoxazole derivatives likely have moderate thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.